3-Bromo-4-(oxetan-3-yloxy)oxolane
Description
3-Bromo-4-(oxetan-3-yloxy)oxolane is a synthetic oxolane (tetrahydrofuran) derivative substituted at positions 3 and 4 with bromine and an oxetan-3-yloxy group, respectively. The oxetane substituent introduces steric and electronic effects due to its strained four-membered ether ring, which may influence reactivity and stability .
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)oxolane |
InChI |
InChI=1S/C7H11BrO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2 |
InChI Key |
TWJNWOIHQXDNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2COCC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)oxolane typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate is then treated with various phenols to yield the desired compound . The reaction conditions often include mild bases like potassium carbonate in acetone at room temperature to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)oxolane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form carboxylic acid derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium ethoxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate in aqueous sodium hydroxide are used for oxidation.
Ring-Opening Reactions: Acidic or basic catalysts are employed to facilitate ring-opening reactions.
Major Products Formed
Substitution Reactions: Substituted derivatives of 3-Bromo-4-(oxetan-3-yloxy)oxolane.
Oxidation Reactions: Carboxylic acid derivatives.
Ring-Opening Reactions: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
3-Bromo-4-(oxetan-3-yloxy)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)oxolane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring, in particular, is known for its propensity to undergo ring-opening reactions, which can lead to the formation of new chemical entities . The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The bromine atom in 3-Bromo-4-(oxetan-3-yloxy)oxolane offers a versatile site for cross-coupling or substitution reactions, akin to brominated natural products like laureatin .
- Stability Considerations : Acidic conditions may induce oxetane ring rearrangements, as observed in laureatin derivatives, necessitating careful handling .
- Biological Potential: While untested, the compound’s oxolane-oxetane framework aligns with bioactive marine and synthetic molecules, suggesting possible antimicrobial or enzyme-inhibitory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
